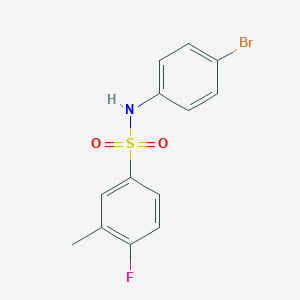

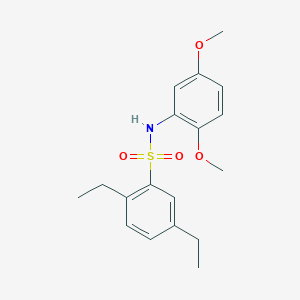

![molecular formula C20H14Cl2F3N3O2S B284288 N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284288.png)

N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, also known as DAS181, is a novel antiviral drug that has been developed to treat respiratory viral infections. It is a small molecule drug that acts by cleaving sialic acid receptors on the surface of respiratory epithelial cells, which prevents the virus from entering and infecting the cells.

Wirkmechanismus

The mechanism of action of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves the cleavage of sialic acid receptors on the surface of respiratory epithelial cells, which prevents the virus from entering and infecting the cells. This is achieved by the enzymatic activity of the drug, which cleaves the sialic acid residues on the surface of the cell membrane.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide are mainly related to its antiviral activity. It has been shown to reduce viral replication in vitro and in vivo, and to improve symptoms and reduce mortality in animal models of respiratory viral infections. It has also been shown to have a good safety profile, with no significant adverse effects observed in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide for lab experiments is its broad-spectrum antiviral activity against a variety of respiratory viruses. This makes it a useful tool for studying the pathogenesis and treatment of respiratory viral infections. However, one limitation of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is its high cost and limited availability, which may limit its use in some research settings.

Zukünftige Richtungen

There are several future directions for the research and development of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One direction is to explore its potential use as a prophylactic agent for respiratory viral infections, particularly in high-risk populations such as immunocompromised patients and the elderly. Another direction is to investigate its potential use in combination with other antiviral drugs, to improve efficacy and reduce the development of drug resistance. Additionally, further research is needed to better understand the mechanism of action of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, and to identify potential biomarkers for predicting response to treatment.

Synthesemethoden

The synthesis method of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves a series of chemical reactions that include the coupling of 2,6-dichloroaniline with 4-methoxyphenylacetonitrile, followed by the condensation of the resulting intermediate with 6-(trifluoromethyl)-2-pyrimidinethiol. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied for its antiviral activity against a variety of respiratory viruses, including influenza A and B viruses, parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. It has been shown to be effective in vitro and in vivo, and has also been tested in clinical trials for its safety and efficacy.

Eigenschaften

Molekularformel |

C20H14Cl2F3N3O2S |

|---|---|

Molekulargewicht |

488.3 g/mol |

IUPAC-Name |

N-(2,6-dichlorophenyl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C20H14Cl2F3N3O2S/c1-30-12-7-5-11(6-8-12)15-9-16(20(23,24)25)27-19(26-15)31-10-17(29)28-18-13(21)3-2-4-14(18)22/h2-9H,10H2,1H3,(H,28,29) |

InChI-Schlüssel |

IYCDNAXIXHSGAB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(C=CC=C3Cl)Cl)C(F)(F)F |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(C=CC=C3Cl)Cl)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)

![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)

![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)

![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284226.png)

![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)

![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)

![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)

![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)